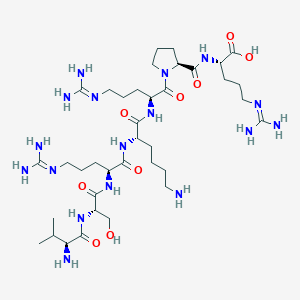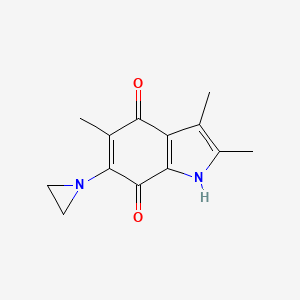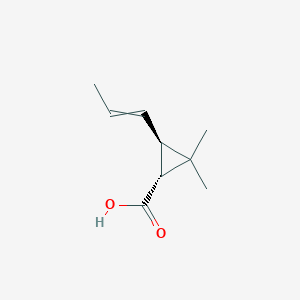![molecular formula C24H29N5O6S B14257189 3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)
3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-[4-(1,4-Dioxa-8-azaspiro[45]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid is a complex organic compound with a unique structure that includes a spirocyclic system, a thiazole ring, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic system, the introduction of the thiazole ring, and the final coupling with the propanoic acid moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial production also requires adherence to safety and environmental regulations to minimize the impact of chemical processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic system.
3,4-Dimethyl-1,3-thiazole: Shares the thiazole ring structure.
Propanoic acid derivatives: Compounds with similar carboxylic acid moieties.
Uniqueness
3-[[2-[4-(1,4-Dioxa-8-azaspiro[45]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid is unique due to its combination of structural features, including the spirocyclic system, thiazole ring, and propanoic acid moiety
Eigenschaften
Molekularformel |
C24H29N5O6S |
|---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
3-[[2-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C24H29N5O6S/c1-16-20(22(33)25-10-7-19(30)31)36-23(28(16)2)27-21(32)18-5-3-17(4-6-18)15-26-29-11-8-24(9-12-29)34-13-14-35-24/h3-6,15H,7-14H2,1-2H3,(H,25,33)(H,30,31) |
InChI-Schlüssel |
PHLYCQCAGABAGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=NC(=O)C2=CC=C(C=C2)C=NN3CCC4(CC3)OCCO4)N1C)C(=O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)


![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)



![2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B14257182.png)

